Allyldiphenylphosphine oxide

概要

説明

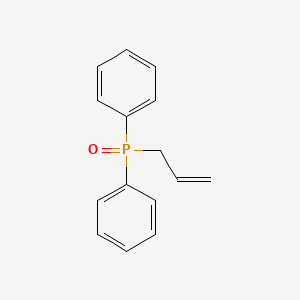

Allyldiphenylphosphine oxide is an organophosphorus compound with the molecular formula C₁₅H₁₅OP. It is characterized by the presence of an allyl group (CH₂=CH-CH₂-) attached to a diphenylphosphine oxide moiety. This compound is known for its utility in various chemical reactions and its role as a ligand in coordination chemistry.

準備方法

Synthetic Routes and Reaction Conditions: Allyldiphenylphosphine oxide can be synthesized through the hydrophosphinylation of allylic compounds with diphenylphosphine oxide. This reaction is typically photoinduced, proceeding regioselectively in an anti-Markovnikov manner. The process involves the formation of a phosphinoyl radical under photoirradiation, which then adds to the terminal carbon of the alkene, followed by hydrogen abstraction to yield the hydrophosphinylated product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale photoreactors to facilitate the photoinduced hydrophosphinylation process. The reaction conditions are optimized to ensure high yield and purity of the product, with careful control of temperature, light intensity, and reaction time.

化学反応の分析

Types of Reactions: Allyldiphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides with different substituents.

Substitution: The compound can participate in substitution reactions, where the allyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and trichlorosilane (HSiCl₃) are used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Formation of phosphine oxides with different substituents.

Reduction: Formation of allyl(diphenyl)phosphine oxides.

Substitution: Formation of substituted phosphine oxides with various functional groups.

科学的研究の応用

Allyldiphenylphosphine oxide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

作用機序

The mechanism of action of allyldiphenylphosphine oxide involves the formation of a phosphinoyl radical under photoirradiation. This radical then adds to the terminal carbon of an alkene, forming a carbon-centered radical. Subsequent hydrogen abstraction from diphenylphosphine oxide yields the hydrophosphinylated product . The compound’s effects are mediated through its interactions with various molecular targets, including metal ions and organic substrates, facilitating the formation of coordination complexes and other reaction intermediates.

類似化合物との比較

Diphenylphosphine oxide: Similar in structure but lacks the allyl group.

Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one allyl group.

Allylphosphine oxide: Contains an allyl group but lacks the diphenyl moiety.

Uniqueness: Allyldiphenylphosphine oxide is unique due to the presence of both an allyl group and a diphenylphosphine oxide moiety. This combination imparts distinct reactivity and coordination properties, making it a valuable compound in various chemical and industrial applications.

生物活性

Allyldiphenylphosphine oxide (ADPO) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of ADPO, summarizing key findings from various studies, including its mechanisms of action, cellular effects, and implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₅OP. Its structure features an allyl group (CH₂=CH-CH₂-) attached to a diphenylphosphine oxide moiety, which contributes to its reactivity and biological properties.

ADPO primarily acts through radical addition mechanisms, forming new organic compounds and influencing various biochemical pathways. The compound's ability to form C–P bonds through hydrophosphinylation reactions is significant in its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of ADPO exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain phosphine oxides can disrupt bacterial cell membranes, leading to cell death. The effectiveness of these compounds varies with concentration, highlighting the importance of dosage in therapeutic applications .

Anticancer Effects

ADPO has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit cell viability in cancer cell lines such as HeLa (human cervical carcinoma) and Ishikawa (endometrial adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were determined across a range of concentrations, revealing significant antiproliferative effects. Notably, ADPO derivatives led to cell cycle arrest in the S phase and increased levels of reactive oxygen species (ROS), suggesting a dual mechanism involving both apoptosis and cell cycle disruption .

Case Studies

- Cell Viability Assays : In one study, ADPO derivatives were tested on HeLa and L929 (non-tumorigenic murine fibroblast) cells using the MTT assay. The results indicated that higher concentrations of ADPO significantly reduced cell viability compared to controls, with IC50 values indicating potent activity against cancer cells .

- Mechanistic Insights : Further investigations into the mode of action revealed that ADPO could induce DNA damage through increased ROS levels, contributing to its anticancer effects. This was evidenced by flow cytometry analyses showing an increase in sub-G1 phase populations, indicative of apoptosis .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of ADPO suggests that its stability and reactivity are influenced by environmental factors such as temperature and light exposure. In animal models, varying dosages revealed that lower doses might enhance cellular function while higher doses could lead to toxicity and adverse effects .

Summary Table of Biological Activities

| Activity Type | Effect | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Antimicrobial | Cell membrane disruption | Staphylococcus aureus | Moderate efficacy |

| Anticancer | Cell viability inhibition | HeLa, Ishikawa | 3.125 - 100 µM |

| Apoptosis | Increased ROS levels | HeLa | Significant |

特性

IUPAC Name |

[phenyl(prop-2-enyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPAPANRSWMTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194338 | |

| Record name | Allyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4141-48-4 | |

| Record name | Allyldiphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4141-48-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyldiphenylphosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of allyldiphenylphosphine oxide and what are some of its key properties?

A1: this compound has the molecular formula C15H15OP and a molecular weight of 242.26 g/mol. [] While its spectroscopic data can be found in various resources, [, ] it's important to note that this compound is primarily recognized as a versatile reagent in organic synthesis rather than a biologically active molecule.

Q2: How is this compound synthesized?

A2: There are several synthetic approaches to this compound. One method utilizes a one-pot synthesis employing a tandem Sn2′ / Michaelis-Arbuzov sequence, significantly accelerated by microwave heating. [, ] Another method involves a reaction with a carbonyl compound, an alkyl halide, and a diphenylphosphinoyl reagent. This can proceed via two pathways, one of which features a diphenylphosphinoyl group migration. []

Q3: What are the primary applications of this compound in organic synthesis?

A3: this compound serves as a valuable reagent in various organic reactions. Notably, its lithium derivatives react stereoselectively with aldehydes. These products can then undergo diphenylphosphinic acid elimination, leading to the stereospecific formation of substituted dienes. [] This compound has also been used in the synthesis of phosphorlyated polymers. []

Q4: Can this compound undergo rearrangements?

A4: Yes, this compound can undergo an allyl-propenyl rearrangement in the presence of a base like sodium ethoxide, yielding the corresponding 1-propenyl compound. []

Q5: Has this compound been used in the synthesis of natural products?

A5: Yes, researchers utilized this compound in a synthetic route towards 24-demethylbafilomycin C1, a plecomacrolide natural product. In this synthesis, it was employed in a Horner-Wittig olefination reaction to construct a crucial (E)-1,3-diene subunit within the target molecule. []

Q6: Are there any known applications of this compound in materials science?

A6: this compound has been incorporated into copolymers with other phosphorus-containing monomers to create materials with flame-retardant properties. These copolymers, containing crosslinkable spiro orthoester side-chain units, were shown to expand upon cationic crosslinking, potentially offering advantages in material processing and applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。